molecular formula C20H23ClN2O3S B3505745 N-[2-(7-CHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-4-METHOXY-2,5-DIMETHYLBENZENE-1-SULFONAMIDE

N-[2-(7-CHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-4-METHOXY-2,5-DIMETHYLBENZENE-1-SULFONAMIDE

Cat. No.: B3505745
M. Wt: 406.9 g/mol
InChI Key: SPXKADTUMQLOLP-UHFFFAOYSA-N
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Description

N-[2-(7-CHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-4-METHOXY-2,5-DIMETHYLBENZENE-1-SULFONAMIDE is a complex organic compound that features an indole moiety, a sulfonamide group, and various substituents. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of N-[2-(7-CHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-4-METHOXY-2,5-DIMETHYLBENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the indole moiety. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative can then be further functionalized to introduce the chloro and methyl groups. The final step involves the sulfonation of the benzene ring and the attachment of the indole moiety via an ethyl linker .

Mechanism of Action

The mechanism of action of N-[2-(7-CHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-4-METHOXY-2,5-DIMETHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The sulfonamide group can interact with proteins, affecting their function and stability . These interactions can lead to changes in cellular signaling pathways and biological processes, contributing to the compound’s therapeutic effects .

Comparison with Similar Compounds

Properties

IUPAC Name

N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-methoxy-2,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O3S/c1-12-11-19(13(2)10-18(12)26-4)27(24,25)22-9-8-15-14(3)23-20-16(15)6-5-7-17(20)21/h5-7,10-11,22-23H,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPXKADTUMQLOLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)NCCC2=C(NC3=C2C=CC=C3Cl)C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(7-CHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-4-METHOXY-2,5-DIMETHYLBENZENE-1-SULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N-[2-(7-CHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-4-METHOXY-2,5-DIMETHYLBENZENE-1-SULFONAMIDE
Reactant of Route 3
N-[2-(7-CHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-4-METHOXY-2,5-DIMETHYLBENZENE-1-SULFONAMIDE
Reactant of Route 4
Reactant of Route 4
N-[2-(7-CHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-4-METHOXY-2,5-DIMETHYLBENZENE-1-SULFONAMIDE
Reactant of Route 5
Reactant of Route 5
N-[2-(7-CHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-4-METHOXY-2,5-DIMETHYLBENZENE-1-SULFONAMIDE
Reactant of Route 6
N-[2-(7-CHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-4-METHOXY-2,5-DIMETHYLBENZENE-1-SULFONAMIDE

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